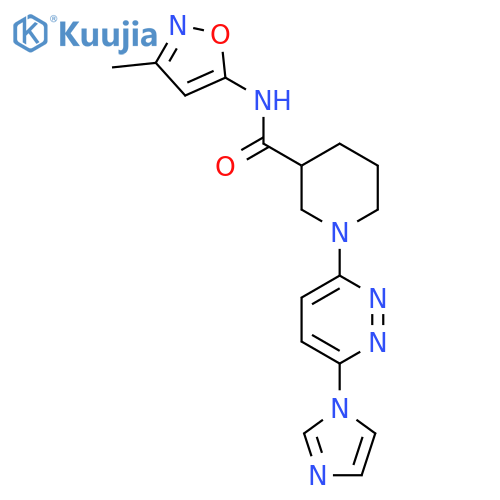Cas no 1286707-04-7 (1-6-(1H-imidazol-1-yl)pyridazin-3-yl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide)
1-6-(1H-イミダゾール-1-イル)ピリダジン-3-イル-N-(3-メチル-1,2-オキサゾール-5-イル)ピペリジン-3-カルボキサミドは、高度に特異的な分子構造を持つ化合物です。その特徴的なイミダゾール基とピリダジン骨格の組み合わせにより、優れた標的選択性と生体適合性を示します。ピペリジン環の存在により分子の立体配置が最適化され、薬理活性の向上が期待されます。また、3-メチル-1,2-オキサゾール基は代謝安定性に寄与し、in vivoでの持続性を高めています。この化合物は創薬研究において、特にキナーゼ阻害剤やGPCRリガンドとしての応用可能性が注目されています。

1286707-04-7 structure
商品名:1-6-(1H-imidazol-1-yl)pyridazin-3-yl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
1-6-(1H-imidazol-1-yl)pyridazin-3-yl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-6-(1H-imidazol-1-yl)pyridazin-3-yl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
- 1286707-04-7
- 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide
- 1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
- F6151-0156
- AKOS024533757
- 1-(6-imidazol-1-ylpyridazin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
-
- インチ: 1S/C17H19N7O2/c1-12-9-16(26-22-12)19-17(25)13-3-2-7-23(10-13)14-4-5-15(21-20-14)24-8-6-18-11-24/h4-6,8-9,11,13H,2-3,7,10H2,1H3,(H,19,25)
- InChIKey: ZUHNZECIHCFHPD-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CN(C2=CC=C(N3C=NC=C3)N=N2)CCC1)NC1=CC(C)=NO1
計算された属性
- せいみつぶんしりょう: 353.16002287g/mol
- どういたいしつりょう: 353.16002287g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 494
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 102Ų
1-6-(1H-imidazol-1-yl)pyridazin-3-yl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6151-0156-4mg |
1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
1286707-04-7 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6151-0156-5mg |
1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
1286707-04-7 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6151-0156-5μmol |
1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
1286707-04-7 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6151-0156-10mg |
1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
1286707-04-7 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6151-0156-10μmol |
1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
1286707-04-7 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6151-0156-1mg |
1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
1286707-04-7 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6151-0156-2μmol |
1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
1286707-04-7 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6151-0156-2mg |
1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
1286707-04-7 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6151-0156-3mg |
1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
1286707-04-7 | 3mg |
$63.0 | 2023-09-09 |
1-6-(1H-imidazol-1-yl)pyridazin-3-yl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide 関連文献
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
1286707-04-7 (1-6-(1H-imidazol-1-yl)pyridazin-3-yl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide) 関連製品
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 124-83-4((1R,3S)-Camphoric Acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
